molecular formula C20H26N2O4S B2588776 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1705385-41-6

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2588776
CAS No.: 1705385-41-6
M. Wt: 390.5
InChI Key: ZMEMQEXHHZMHAM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1705385-41-6) is a synthetic sulfonamide derivative with a molecular formula of C20H26N2O4S and a molecular weight of 390.5 g/mol . This compound features a complex structure that integrates a 1-methylindoline moiety, linked via a 2-hydroxyethyl chain to a 2-methoxy-4,5-dimethylbenzenesulfonamide group . The presence of the sulfonamide functional group is a key structural motif in many biologically active compounds and is frequently investigated for its potential in medicinal chemistry . Recent patent literature highlights a significant research interest in sulfonamide compounds for the treatment of helminth infections and diseases, indicating a potential therapeutic application for this chemical class in targeting parasitic worms . The specific mechanism of action for this compound is an area of active investigation, but sulfonamides, in general, are known to interfere with essential biological pathways in pathogens. This makes this compound a valuable chemical tool for researchers in parasitology and infectious disease research, particularly for in vitro studies aimed at understanding filarial worm physiology and discovering new anti-helminthic agents . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-13-9-19(26-4)20(10-14(13)2)27(24,25)21-12-18(23)16-5-6-17-15(11-16)7-8-22(17)3/h5-6,9-11,18,21,23H,7-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEMQEXHHZMHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a methoxy-substituted benzene ring and an indoline moiety. The presence of the hydroxyl group enhances its solubility and potential reactivity, making it a candidate for various biological applications. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, with a molecular weight of 388.5 g/mol.

Property Value
Molecular FormulaC20_{20}H24_{24}N2_{2}O4_{4}S
Molecular Weight388.5 g/mol
CAS Number1706198-27-7

The compound's mechanism of action is primarily linked to its interaction with various biological targets. Compounds with similar structures have been shown to inhibit lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids into bioactive eicosanoids. These eicosanoids play significant roles in inflammation, platelet aggregation, and cancer progression .

Synthesis and Structure-Activity Relationship

The synthesis of the compound involves multi-step reactions that yield the desired sulfonamide derivative. Research indicates that modifications to the indoline structure and the sulfonamide group can significantly influence the compound's biological activity. For instance, variations in substituents on the benzene ring can enhance potency against specific targets such as 12-lipoxygenase (12-LOX), which is implicated in several pathophysiological conditions including skin diseases and diabetes .

Case Studies and Research Findings

  • Inhibition of Lipoxygenases :
    • A study highlighted that derivatives of sulfonamides exhibit nanomolar potency against 12-LOX, demonstrating excellent selectivity over related enzymes like cyclooxygenases (COXs). This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .
  • Anti-inflammatory Effects :
    • Research has shown that compounds similar to the one can reduce inflammatory markers in cellular models. For example, inhibition of 12-HETE production was observed in β-cells treated with these compounds, suggesting potential applications in diabetes management .
  • Platelet Aggregation :
    • The compound has been reported to inhibit platelet aggregation induced by PAR-4, a receptor involved in thrombus formation. This activity suggests its potential use as an antithrombotic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound Biological Activity Notable Features
5-Chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methoxybenzenesulfonamidePotential antibacterial activityChlorinated aromatic system
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideInhibits lipoxygenasesOptimized for selectivity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(phenylsulfonyl)propanamideAnticancer propertiesUnique sulfonamide structure

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of indoline and sulfonamide derivatives. Below, we compare its structural features and hypothesized properties with structurally related analogs, focusing on substituent effects, solubility, and biological activity.

Substituent Analysis and Molecular Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound 1-methylindoline 2-methoxy-4,5-dimethylbenzenesulfonamide ~418.5 3.2
2-Hydroxy-N-phenethyl-2-(2-oxoindolin-3-ylidene)acetamide (Compound 2) 2-oxoindoline Phenethyl, acetamide ~349.4 2.8
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxoindolin-3-ylidene)acetamide (18) 2-oxoindoline Naphthyl, acetamide ~385.4 4.1
2-Hydroxy-N-phenyl-2-(5-methyl-2-oxoindolin-3-ylidene)acetamide (15) 5-methyl-2-oxoindoline Phenyl, acetamide ~336.3 3.0

Key Observations :

  • The 2-methoxy-4,5-dimethylbenzenesulfonamide moiety increases steric bulk and lipophilicity (predicted logP = 3.2), which may improve membrane permeability relative to naphthyl (Compound 18, logP = 4.1) or phenyl (Compound 15, logP = 3.0) analogs .
  • The 1-methylindolin core lacks the 2-oxo group present in most analogs, possibly reducing metabolic susceptibility compared to 2-oxoindoline derivatives .

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